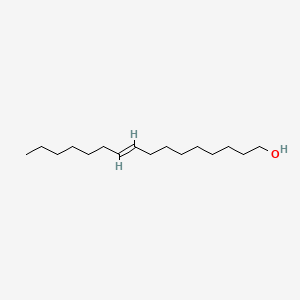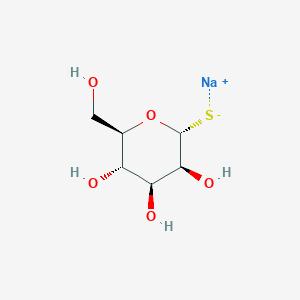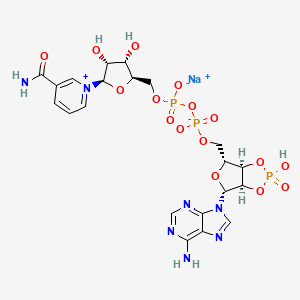
Hexadecen-1-ol, trans-9-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The trans-9 isomer of hexadecen-1-ol can be synthesized through the reduction of palmitoleic acid using sodium borohydride or catalytic hydrogenation. The final product is purified through various methods such as distillation or column chromatography.Molecular Structure Analysis
Hexadecen-1-ol, trans-9- has a molecular formula of C16H32O and a molecular weight of 240.4247 . The IUPAC Standard InChI is InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ .Aplicaciones Científicas De Investigación
Biochemistry : Hexadecen-1-ol, trans-9- is involved in the isomerization processes in certain bacteria. For instance, Pseudomonas sp. strain E-3 uses a cis-trans isomerase to catalyze the cis-to-trans isomerization of fatty acids, which suggests a specific mechanism for adapting membrane fluidity in response to environmental stress (Heipieper, Diefenbach, & Keweloh, 1992).
Entomology : In the field of entomology, Hexadecen-1-ol, trans-9- is identified as a component of sex pheromones in various moth species, such as the armyworm and tobacco budworm moth. It's used in field trapping studies and plays a role in insect communication and behavior (McDonough, Kamm, & Bierl-Leonhardt, 1980).
Environmental Science : Research has shown that cis-7-Hexadecen-l-ol, a related compound, can significantly inhibit the attractant potency of hexalure, a compound used in pest control. This suggests potential applications in environmental management and agriculture (Neumark, Teich, & Green, 1973).
Medicine : In medical research, trans-2-hexadecenal, a derivative of Hexadecen-1-ol, trans-9-, is studied for its potential effects on cell signaling and apoptosis. It's a product of sphingosine 1-phosphate metabolism and has been shown to induce cellular effects through oxidant stress-dependent MAP kinase cell signaling (Kumar, Byun, Bittman, & Saba, 2011).
Chemical Biology : Hexadecenoic fatty acids, including trans-9-Hexadecen-1-ol, are being investigated as potential plasma biomarkers. This research explores the role of these fatty acids in different health conditions, including stress and metabolic evaluations (Sansone, Melchiorre, Chatgilialoglu, & Ferreri, 2013).
Propiedades
IUPAC Name |
(E)-hexadec-9-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYNOAMNIKVKF-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880843 |
Source


|
| Record name | hexadecen-1-ol, trans-9- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hexadecen-1-ol | |
CAS RN |
64437-47-4 |
Source


|
| Record name | hexadecen-1-ol, trans-9- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of identifying Hexadecen-1-ol, trans-9- in the callus extract of Populus alba treated with Moringa oleifera derived Selenium Nanoparticles (MO-SeNPs)?
A1: Research indicates that both Moringa oleifera extract and MO-SeNPs can stimulate the production of secondary metabolites in Populus alba callus. [] The identification of Hexadecen-1-ol, trans-9- within this complex mixture suggests it might be one of the compounds influenced by the treatment. Further investigation is needed to confirm if its presence is directly linked to the MO-SeNPs or a general response to the treatment. This finding contributes to the understanding of plant-nanoparticle interactions and their potential for enhancing the production of valuable compounds.
Q2: The research mentions that Hexadecen-1-ol, trans-9- was found in both Populus alba callus treated with MO-SeNPs and in the zone of inhibition produced by Bacillus amyloliquefaciens against Rhizoctonia solani. Could there be a connection between these findings?
A2: While intriguing, the presence of Hexadecen-1-ol, trans-9- in these two distinct studies doesn't necessarily imply a direct connection. [, ] Its presence in both instances could be coincidental or indicative of a broader biological role for this compound. Further research is needed to determine if Hexadecen-1-ol, trans-9- plays a role in the antifungal activity of Bacillus amyloliquefaciens or if its presence in the Populus alba callus is related to a stress response or other biological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)


![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)
![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)